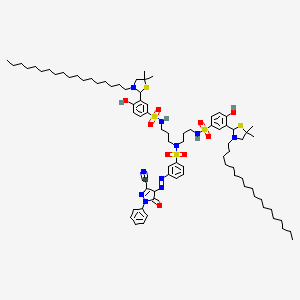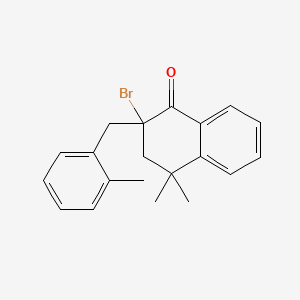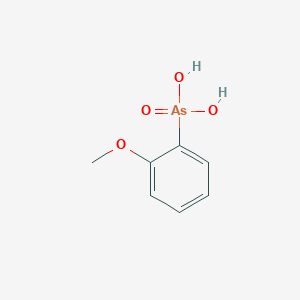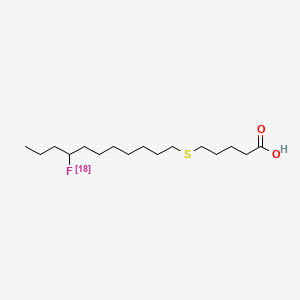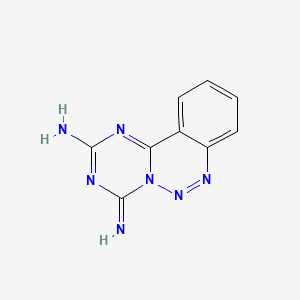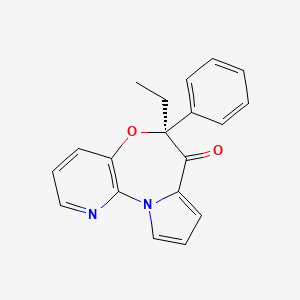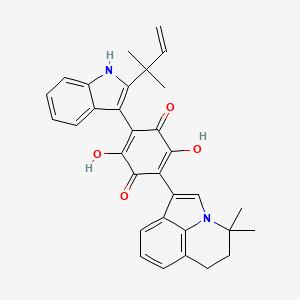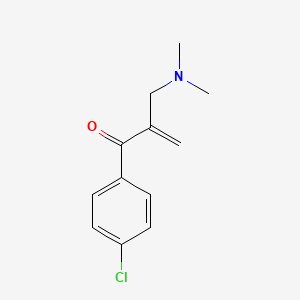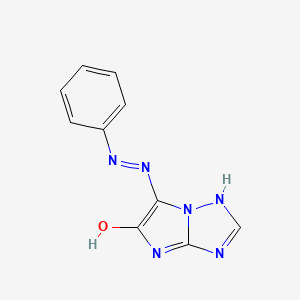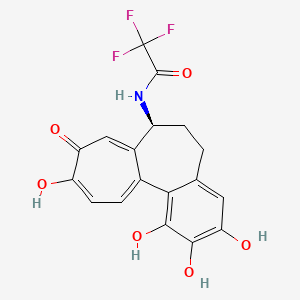
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl and demethylisocolchiceine groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine typically involves multiple steps, including the introduction of trifluoroacetyl and demethylisocolchiceine groups. The process often starts with the preparation of intermediate compounds, followed by specific reactions to achieve the final product. Common reagents used in these reactions include trifluoroacetic anhydride and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced catalytic systems and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Applications De Recherche Scientifique
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and interaction with biological systems. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine can be compared with other similar compounds, such as:
N-Trifluoroacetyl derivatives: These compounds share the trifluoroacetyl group, contributing to similar chemical properties and reactivity.
Demethylisocolchiceine derivatives:
Conclusion
This compound is a compound with unique chemical properties and diverse applications in scientific research
Propriétés
Numéro CAS |
134568-36-8 |
|---|---|
Formule moléculaire |
C18H14F3NO6 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H14F3NO6/c19-18(20,21)17(28)22-10-3-1-7-5-13(25)15(26)16(27)14(7)8-2-4-11(23)12(24)6-9(8)10/h2,4-6,10,25-27H,1,3H2,(H,22,28)(H,23,24)/t10-/m0/s1 |
Clé InChI |
NFYKADOLBDURBY-JTQLQIEISA-N |
SMILES isomérique |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1NC(=O)C(F)(F)F)O)O)O)O |
SMILES canonique |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1NC(=O)C(F)(F)F)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



